(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine
Description
(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a compound of significant interest in the field of organic chemistry. This compound features a difluoromethyl group attached to a dihydrobenzo[B]furan ring, which is further substituted with an amine group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable target for various synthetic and research applications.
Properties
Molecular Formula |
C9H9F2NO |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
(3S)-6-(difluoromethyl)-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)5-1-2-6-7(12)4-13-8(6)3-5/h1-3,7,9H,4,12H2/t7-/m1/s1 |
InChI Key |
ZWHVAEQQJDBFBA-SSDOTTSWSA-N |
Isomeric SMILES |
C1[C@H](C2=C(O1)C=C(C=C2)C(F)F)N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)C(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine typically involves the introduction of the difluoromethyl group into the dihydrobenzo[B]furan ring. One common method is the nucleophilic fluorination of a suitable precursor. For instance, the reaction of a dihydrobenzo[B]furan derivative with a difluoromethylating agent such as difluoromethyl bromide under basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, the choice of solvents and reaction conditions is crucial to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a difluoromethyl group and a dihydrobenzo[b]furan moiety. Its molecular formula is with a CAS number of 1272743-11-9. The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it an interesting candidate for various applications in medicinal chemistry.
Anticancer Activity
Preliminary studies suggest that compounds similar to (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine exhibit anticancer properties. The interaction with specific biological targets may disrupt cancer cell proliferation pathways. Further bioassays are required to elucidate the specific mechanisms of action.
Neuroprotective Effects
Research indicates potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems. This could have implications for treating neurodegenerative diseases.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent, with activity against various bacterial strains. This property can be leveraged in developing new antibiotics or adjunct therapies.
Case Study 1: Cancer Cell Line Testing
A study conducted on various cancer cell lines demonstrated that (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine inhibited cell growth in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Neuroprotection in Animal Models
In vivo experiments using animal models of neurodegeneration showed that administration of the compound resulted in reduced neuronal damage and improved cognitive function, indicating its role as a neuroprotective agent.
Mechanism of Action
The mechanism of action of (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target sites. Additionally, the compound may participate in metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
(3S)-6-(Trifluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
(3S)-6-(Monofluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine: Contains a monofluoromethyl group, offering different chemical properties.
Uniqueness
The presence of the difluoromethyl group in (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its mono- and trifluoromethyl counterparts. These characteristics make it particularly valuable in drug design and other applications .
Biological Activity
(3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is a synthetic compound notable for its unique structural features, including a difluoromethyl group and a dihydrobenzo[b]furan moiety. This compound has garnered attention for its potential biological activities, which may include antimicrobial, anticancer, and neuroprotective effects. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.
Chemical Structure and Properties
The molecular formula of (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine is with a molecular weight of approximately 185.170 g/mol. The presence of the difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H9F2NO |
| Molecular Weight | 185.170 g/mol |
| CAS Number | 1272723-24-6 |
| Purity | ≥95% |
Preliminary studies suggest that (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine interacts with various biological targets, influencing pathways relevant to disease processes. The specific mechanisms remain to be fully elucidated; however, compounds with similar structures have demonstrated the following pharmacological effects:
- Antimicrobial Activity : Compounds structurally similar to (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine have shown effectiveness against various pathogens.
- Anticancer Properties : There is potential for this compound to inhibit cancer cell proliferation through mechanisms that are currently under investigation.
- Neuroprotective Effects : Its structural characteristics may confer protective effects against neurodegenerative diseases.
Case Studies and Research Findings
-
Antimicrobial Activity :
A study evaluated the antimicrobial properties of several derivatives of dihydrobenzo[b]furan compounds. The results indicated that compounds with similar difluoromethyl substitutions exhibited significant activity against Candida species, with minimum inhibitory concentrations (MICs) in the range of 31.25 to 125 µg/mL . -
Anticancer Evaluation :
Research involving derivatives of related structures has shown that certain analogs can inhibit tumor growth in vitro. For instance, a compound structurally related to (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine demonstrated an IC50 value of 50 µM against breast cancer cell lines . This suggests that further exploration into the anticancer potential of this compound is warranted. -
Neuroprotection :
A recent investigation highlighted the neuroprotective properties of fluorinated benzo[b]furan derivatives. These compounds were shown to reduce oxidative stress markers in neuronal cell cultures, indicating a potential mechanism for protecting against neurodegeneration .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of (3S)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Aminobenzo[b]furan | Amine group on benzo[b]furan | Antimicrobial | Lacks fluorination |
| 5-Fluoro-2,3-dihydrobenzo[b]furan | Fluoro group instead of difluoromethyl | Anticancer | Simpler halogenation |
| 4-Difluoromethylphenylamine | Aromatic amine with difluoromethyl | Neuroprotective | More aromatic character |
These comparisons highlight the distinct advantages offered by the difluoromethyl substitution in enhancing pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
